Cas no 72517-19-2 (2,3-Dihydroxy-4-nitrobenzoic acid)
2,3-Dihydroxy-4-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,3-dihydroxy-4-nitrobenzoic acid
- ISCOPFNISLLNGH-UHFFFAOYSA-N
- 2,3-Dihydroxy-4-nitrobenzoic acid
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- Inchi: 1S/C7H5NO6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)
- InChI Key: ISCOPFNISLLNGH-UHFFFAOYSA-N
- SMILES: OC1C(=C(C=CC=1C(=O)O)[N+](=O)[O-])O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 249
- XLogP3: 1.8
- Topological Polar Surface Area: 124
2,3-Dihydroxy-4-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182290-250mg |
2,3-Dihydroxy-4-nitrobenzoic acid |
72517-19-2 | 97% | 250mg |
¥1050.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182290-1g |
2,3-Dihydroxy-4-nitrobenzoic acid |
72517-19-2 | 97% | 1g |
¥2620.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182290-5g |
2,3-Dihydroxy-4-nitrobenzoic acid |
72517-19-2 | 97% | 5g |
¥9147.00 | 2024-05-02 |
2,3-Dihydroxy-4-nitrobenzoic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2,3-Dihydroxy-4-nitrobenzoic acid
Professional Introduction to 2,3-Dihydroxy-4-nitrobenzoic acid (CAS No. 72517-19-2)
2,3-Dihydroxy-4-nitrobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 72517-19-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This benzoic acid derivative, characterized by its nitro and hydroxyl functional groups, has garnered attention due to its versatile applications in synthetic chemistry, drug development, and biomolecular interactions. The unique structural motif of this compound enables it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
The nitro group at the para position relative to the hydroxyl substituents introduces a region of high reactivity, facilitating nucleophilic aromatic substitution and reduction processes. This property is particularly useful in medicinal chemistry, where such transformations are often employed to introduce functional diversity into drug candidates. Additionally, the hydroxyl groups contribute to the compound's solubility in polar solvents and its potential role as a hydrogen bond acceptor or donor in biological systems.
In recent years, 2,3-Dihydroxy-4-nitrobenzoic acid has been explored for its potential applications in the development of novel therapeutic agents. For instance, studies have demonstrated its utility as a precursor in the synthesis of polyphenolic derivatives known for their antioxidant and anti-inflammatory properties. The nitro group can be selectively reduced to an amine, expanding the compound's synthetic toolkit for constructing more intricate molecular architectures.
Moreover, this compound has found relevance in biochemical research as a ligand or substrate for enzymes involved in metabolic pathways. Its ability to interact with biological targets has led to investigations into its role as an inhibitor or activator of specific enzymatic activities. Such studies are crucial for understanding disease mechanisms and identifying new pharmacological targets.
The dihydroxy moiety enhances the compound's chelating capabilities, making it a promising candidate for coordination chemistry applications. This property is particularly valuable in designing metal-organic frameworks (MOFs) or supramolecular assemblies that could have implications in catalysis or material science. The versatility of 2,3-Dihydroxy-4-nitrobenzoic acid lies in its ability to serve as a building block for multiple chemical pathways, bridging organic synthesis with bioorganic applications.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies suggest that modifications to its structure could enhance its binding affinity to specific protein targets. These insights are being leveraged to design next-generation inhibitors for therapeutic purposes. The integration of machine learning algorithms with experimental data has accelerated the discovery process, allowing researchers to predict optimal derivatives of 2,3-Dihydroxy-4-nitrobenzoic acid with higher precision.
In conclusion, 2,3-Dihydroxy-4-nitrobenzoic acid (CAS No. 72517-19-2) represents a cornerstone in modern chemical research. Its unique structural features and reactivity make it indispensable in both academic and industrial settings. As research continues to uncover new applications and synthetic possibilities, this compound will undoubtedly remain at the forefront of innovation in pharmaceuticals and materials science.
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